5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole
Overview
Description
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is an organic compound with the molecular formula C10H12N4O It is a tetrazole derivative, characterized by the presence of a benzyloxy group attached to a methyl-tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(phenylmethoxymethyl)tetrazole
- 1-methyl-5-(benzyloxymethyl)tetrazole
Uniqueness
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is unique due to its specific structural features, such as the benzyloxy group attached to the tetrazole ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's CAS number is 2108176-82-3, and it has been synthesized for various biological evaluations.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar tetrazole derivatives have shown high affinity for multiple receptors, including those involved in inflammation and cancer pathways .
- Radical Formation : Compounds with a tetrazole moiety can undergo single-electron-transfer processes, leading to the formation of reactive radicals that may exert biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bioactive compounds that affect various biological activities like antiviral and anticancer effects .
Biological Activities
Research has indicated that this compound possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, though specific data on efficacy is still limited .
- Anticancer Potential : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to confirm these effects for this specific compound .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is a common trait among tetrazole derivatives .
Case Studies and Research Findings
Several studies have evaluated the biological activity of tetrazole-based compounds, providing insights into the potential of this compound:
Table 1: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Investigated against various bacterial strains | |
Anticancer | Potential effects on cancer cell lines | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Relevant Research Findings
- Antimicrobial Studies : A study reported that similar tetrazole compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also show promise in this area .
- In Vivo Efficacy : Research involving related compounds has demonstrated efficacy in animal models for conditions such as diabetic retinopathy, indicating potential therapeutic applications for this compound in metabolic disorders .
- Mechanistic Insights : Studies have shown that tetrazole derivatives can interact with protein targets through hydrogen bonding and hydrophobic interactions, which may be relevant for understanding the action of this compound at the molecular level .
Properties
IUPAC Name |
1-methyl-5-(phenylmethoxymethyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCNJINEIERTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232261 | |
Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108176-82-3 | |
Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2108176-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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